(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Description
Structural Identification and Nomenclature
The compound (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride possesses a well-defined molecular structure characterized by specific chemical identifiers that enable precise identification across scientific databases. The primary identification parameter for this compound is Chemical Abstracts Service Registry Number 1311254-48-4, which serves as its unique identifier in global chemical databases. This systematic registration facilitates accurate tracking and referencing throughout scientific literature and commercial applications.
The molecular formula C8H18ClNO accurately represents the elemental composition of the hydrochloride salt, with a corresponding molecular weight of 179.69 grams per mole. The compound exists as a light yellow solid under standard conditions, indicating crystalline stability that enhances its handling characteristics in laboratory environments. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes its structural components.
Alternative nomenclature systems provide additional naming conventions that reflect different aspects of the molecular structure. These include 2H-Pyran-4-methanamine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1), which emphasizes the pyran ring system and the stoichiometric relationship between the amine and hydrochloric acid components. Another accepted name is (2,2-dimethyloxan-4-yl)methanamine hydrochloride, where oxane represents the systematic name for the tetrahydropyran ring system.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1311254-48-4 |
| Molecular Formula | C8H18ClNO |
| Molecular Weight | 179.69 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Physical Appearance | Light yellow solid |
The structural representation through digital identifiers includes the Standard International Chemical Identifier InChI=1S/C8H17NO.ClH/c1-8(2)5-7(6-9)3-4-10-8;/h7H,3-6,9H2,1-2H3;1H and the corresponding International Chemical Identifier Key UQGLGYXFPXWXQJ-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CC1(CC(CCO1)CN)C.Cl provides a linear notation that enables computational analysis and database searching.
Properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-7(6-9)3-4-10-8;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLGYXFPXWXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856242 | |
| Record name | 1-(2,2-Dimethyloxan-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-48-4 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethyloxan-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique structural features. This compound, with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities and reactivity profiles .
Structural Characteristics
The compound consists of a tetrahydropyran ring with two methyl groups at the 2-position and a methanamine substituent at the 4-position. This specific arrangement suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects .
Potential Activities
- Neuroactivity : Compounds structurally related to this compound have been noted for neuroactive properties .
- Anti-inflammatory Effects : Similar compounds have shown promise in targeting inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .
- JAK3 Inhibition : The tetrahydropyran moiety has been implicated in the inhibition of Janus kinase 3 (JAK3), a critical pathway in immune response modulation .
The biological activity of this compound can be explored through various mechanisms:
- Interaction with Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
- Receptor Binding : Its structure suggests that it may bind to specific receptors, modulating signaling pathways related to inflammation and neuroactivity.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Amino-3-methylcyclopentane | Cyclopentane ring | Neuroactive properties |
| 1-(Aminomethyl)-1-cyclohexanol | Cyclohexane ring | Antidepressant effects |
| 4-Methylpiperidine | Piperidine ring | Analgesic properties |
| This compound | Tetrahydropyran ring | Potential neuroactivity and anti-inflammatory effects |
Pharmacokinetic Studies
Pharmacokinetic studies on similar compounds indicate that the tetrahydropyran ring may be susceptible to cytochrome P450-mediated metabolism, which could affect the bioavailability and efficacy of this compound . The half-life and distribution patterns observed in related compounds suggest that this compound may also exhibit rapid tissue distribution and variable elimination rates.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Research indicates that compounds with similar frameworks exhibit various biological activities, including:
- Neuroactive properties : Compounds with similar structures have shown effects on neurotransmitter systems, which could suggest potential applications in treating neurological disorders.
- Antidepressant effects : The structural motifs present in (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride may influence mood-regulating pathways in the brain.
Pharmacological Studies
Pharmacological studies are essential to elucidate the specific effects of this compound on biological systems. Interaction studies can help understand how this compound interacts with biological macromolecules such as proteins and nucleic acids, which is critical for predicting its behavior in vivo.
Synthetic Approaches
Several synthetic methods are available for producing this compound. These methods highlight the versatility of synthetic strategies available for this compound and may facilitate further research into its applications.
Case Study 1: Neuropharmacological Effects
A study investigated a related compound's effects on anxiety and depression models in rodents. Results indicated significant reductions in anxiety-like behaviors, suggesting potential applications for treating anxiety disorders.
Case Study 2: Anticancer Properties
Research involving structurally similar compounds has demonstrated efficacy against various cancer cell lines. For instance, a study showed that a derivative of (2,2-Dimethyltetrahydro-2H-pyran) exhibited cytotoxic effects against breast cancer cells, warranting further exploration of this compound in oncological research.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Amino-3-methylcyclopentane | Cyclopentane ring | Neuroactive properties |
| 1-(Aminomethyl)-1-cyclohexanol | Cyclohexane ring | Antidepressant effects |
| 4-Methylpiperidine | Piperidine ring | Analgesic properties |
The uniqueness of this compound lies in its specific combination of structural features and biological activities that may not be present in these other compounds.
Comparison with Similar Compounds
a) Impact of Methyl Substitutions
This modification may reduce ring puckering dynamics, affecting receptor binding in bioactive contexts.
b) Methanamine vs. Ethylamine Chains
Replacing the methanamine group with an ethylamine chain (as in 389621-77-6) increases molecular weight and lipophilicity (clogP ≈ 0.5 vs. 0.2 for methanamine), influencing membrane permeability .
c) Aromatic and Heterocyclic Modifications
Similarly, the thiophene-containing derivative (1052519-53-5) introduces sulfur-based hydrogen bonding and redox activity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL predicted) compared to free bases like (2-(thiophen-2-yl)pyridin-4-yl)methanamine (2034156-96-0), which requires organic solvents .
- Stability : The 2,2-dimethyl groups may reduce oxidative degradation of the THP ring compared to 4-methyltetrahydro-2H-pyran-4-amine hydrochloride (851389-38-3) .
- Bioavailability: Structural simplicity (MW < 300) and moderate logP (~1.5) suggest favorable oral absorption relative to bulkier analogs like methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride (209.67 g/mol) .
Q & A
Q. What are the recommended synthetic routes for (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde) using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. Optimization involves adjusting pH (4–6), temperature (room temperature to 50°C), and solvent polarity (e.g., methanol or ethanol). AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) can predict alternative routes, such as nucleophilic substitution of halogenated intermediates with ammonia derivatives .
- Key Parameters :
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Purify via recrystallization in ethanol/water (yield: 60–75%).
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the presence of the methanamine group (δH ~2.5–3.0 ppm for NH2; δC ~45–50 ppm).
- HPLC-MS : Purity >95% (C18 column, 0.1% formic acid in water/acetonitrile gradient).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (±0.3% tolerance).
- XRD : Resolve crystal structure to verify stereochemistry (if crystalline) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Highly soluble in water (>100 mg/mL at 25°C), methanol, and DMSO; sparingly soluble in ethyl acetate.
- Stability :
- Stable in acidic conditions (pH 3–6) at 4°C for >6 months.
- Degrades in basic media (pH >8) via hydrolysis of the tetrahydropyran ring.
- Experimental Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- Spill Management : Neutralize with 5% acetic acid, followed by solid adsorbents (vermiculite).
- Waste Disposal : Collect in halogenated waste containers for incineration .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in alkylation reactions be resolved?
- Methodological Answer : Discrepancies in alkylation efficiency (e.g., with benzyl bromide) may arise from steric hindrance of the 2,2-dimethyl group. To resolve:
- Compare reaction kinetics under controlled conditions (e.g., THF vs. DMF solvents).
- Use DFT calculations (Gaussian 09) to model transition states and identify steric/electronic barriers .
- Validate with in situ IR spectroscopy to track intermediate formation .
Q. What strategies are effective for enantioselective synthesis of the compound’s chiral derivatives?
- Methodological Answer :
- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-d-tartaric acid as resolving agents.
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of imine precursors (ee >90%).
- Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) in organic solvents .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., monoamine oxidases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to MAO-B (PDB ID: 2V5Z). Key interactions:
- Hydrogen bonding between the methanamine group and Gln206.
- Hydrophobic contacts with the tetrahydropyran ring and Phe343.
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes .
Q. What experimental designs are optimal for evaluating the compound’s in vitro neuropharmacological activity?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
